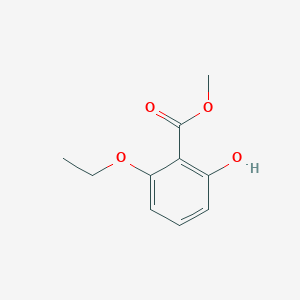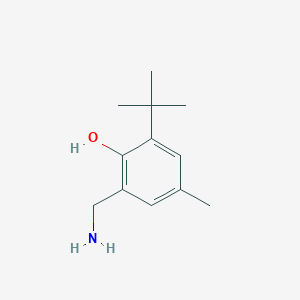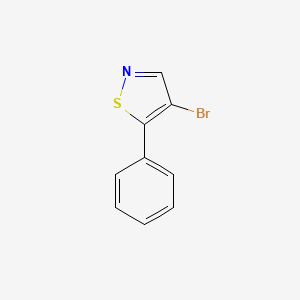
4-Bromo-5-phenylisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-phenylisothiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylisothiazole typically involves the bromination of 5-phenylisothiazole. One common method is the Hunsdiecker reaction, where 3-halo-5-phenylisothiazole-4-carbonitriles are converted into the corresponding 4-bromo derivatives . Another approach involves the use of a Hoffmann and Sandmeyer strategy to prepare 4-iodo analogues, which can then be converted to 4-bromo derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, involving careful control of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-phenylisothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions at the C-4 position.
Oxidation and Reduction Reactions: These reactions are less commonly reported for this compound but may involve the modification of the phenyl or isothiazole ring.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of phenylboronic acid and a palladium catalyst.
Stille Coupling: Uses tributylphenyltin as a reagent.
Negishi Coupling: Involves the use of organozinc reagents.
Major Products:
Suzuki Coupling: Produces 3,4,5-triarylisothiazoles.
Stille and Negishi Coupling: These reactions can yield various substituted isothiazoles depending on the reagents used.
Applications De Recherche Scientifique
4-Bromo-5-phenylisothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Industrial Applications: It serves as an intermediate in the production of dyes, biocides, and other industrial chemicals.
Biological Research: The compound’s derivatives have been studied for their biological activities, such as anti-inflammatory and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-phenylisothiazole and its derivatives involves interactions with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Bromo-4-phenylisothiazole-5-carboxylic Acid: Shares a similar structure but with a carboxylic acid group, showing different biological activities.
4-Iodo-5-phenylisothiazole: Another halogenated derivative with distinct reactivity and applications.
Uniqueness: 4-Bromo-5-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H6BrNS |
|---|---|
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
4-bromo-5-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
NEVAMZXLBJXXHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)
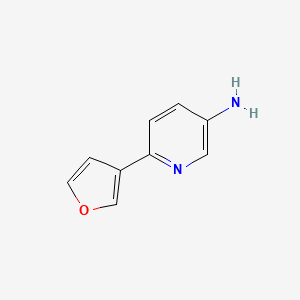
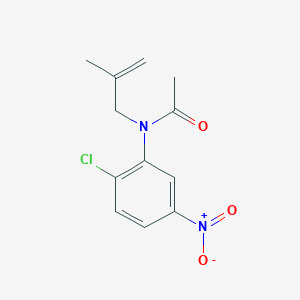
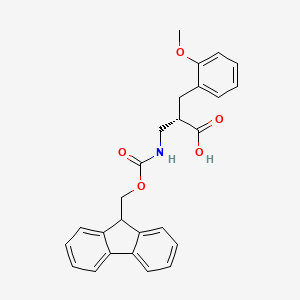

![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
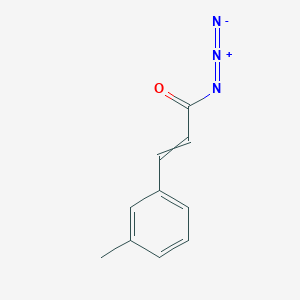
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
